Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzothiophene ring, and a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the corresponding amide. The final step involves the cyclization of the amide with methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloroethyl group can be reduced to form a dichloroethyl or monochloroethyl group.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the trichloroethyl group can produce dichloroethyl or monochloroethyl derivatives .
Scientific Research Applications
METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-({2,2,2-TRICHLORO-1-[(2-THIENYLCARBONYL)AMINO]ETHYL}AMINO)BENZOATE: Similar structure but with a benzoate group instead of a benzothiophene ring.
METHYL 2-({2,2,2-TRICHLORO-1-[(2,2-DIMETHYLPROPANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE: Contains a dimethylpropanoate group instead of a thiophene ring.
Uniqueness
METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, a benzothiophene ring, and a trichloroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17Cl3N2O3S2 |
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Molecular Weight |
467.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H17Cl3N2O3S2/c1-25-15(24)12-9-5-2-3-6-10(9)27-14(12)22-16(17(18,19)20)21-13(23)11-7-4-8-26-11/h4,7-8,16,22H,2-3,5-6H2,1H3,(H,21,23) |
InChI Key |
LLSINABKANAAGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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